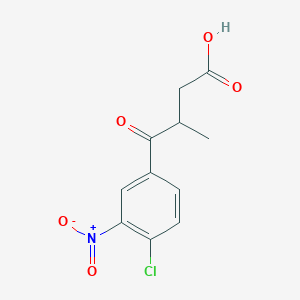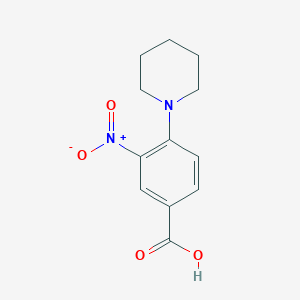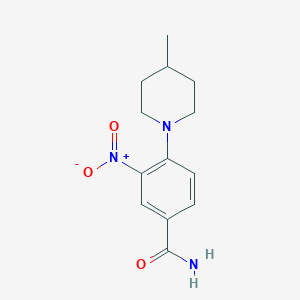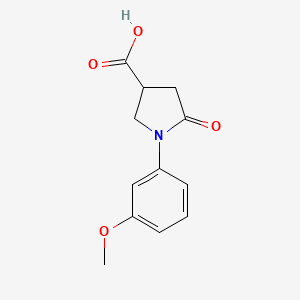
2-Methyl-DL-tryptophan
描述
2-Methyl-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. This compound is known for its role as an immunomodulator and has been studied for its potential therapeutic applications, particularly in cancer treatment. It is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the regulation of immune responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-DL-tryptophan typically involves the functionalization of the tryptophan molecule. One common method includes the direct C7 functionalization of tryptophan using specific reagents and catalysts . Another approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and other reagents to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
2-Methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various substituted indoles .
科学研究应用
2-Methyl-DL-tryptophan has a wide range of scientific research applications:
作用机制
2-Methyl-DL-tryptophan exerts its effects primarily by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). This inhibition leads to a decrease in the catabolism of tryptophan along the kynurenine pathway, which in turn affects immune responses. The compound binds to the active site of IDO, preventing the conversion of tryptophan to kynurenine .
相似化合物的比较
Similar Compounds
1-Methyl-DL-tryptophan: Another IDO inhibitor with similar immunomodulatory properties.
Indole-3-acetic acid: A plant hormone derived from tryptophan with different biological activities.
Tryptamine: A naturally occurring compound derived from tryptophan with various physiological roles.
Uniqueness
2-Methyl-DL-tryptophan is unique due to its specific inhibition of IDO and its potential therapeutic applications in cancer treatment. Unlike other tryptophan derivatives, it has been extensively studied for its immunomodulatory effects and its ability to modulate the kynurenine pathway .
属性
IUPAC Name |
2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJSOEWOQDVGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21495-41-0 | |
| Record name | 2-Methyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021495410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-DL-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH08U4QVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)

![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)
![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)



![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)


![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)
